molecular formula C9H13N B128221 1-Ethenyl-3-propan-2-ylpyrrole CAS No. 151449-70-6

1-Ethenyl-3-propan-2-ylpyrrole

Cat. No.: B128221
CAS No.: 151449-70-6
M. Wt: 135.21 g/mol
InChI Key: DNJHXCNSCBXCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenyl-3-propan-2-ylpyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with an ethenyl group at the first position and a propan-2-yl group at the third position. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-3-propan-2-ylpyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr synthesis, where a 2,5-dimethoxytetrahydrofuran reacts with an appropriate amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-3-propan-2-ylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-propan-2-ylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Ethenyl-3-methylpyrrole
  • 1-Ethenyl-3-ethylpyrrole
  • 1-Ethenyl-3-isopropylpyrrole

Comparison: 1-Ethenyl-3-propan-2-ylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-ethenyl-3-propan-2-ylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-4-10-6-5-9(7-10)8(2)3/h4-8H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJHXCNSCBXCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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